molecular formula C10H8ClN B14028484 3-Chloro-4-cyclopropylbenzonitrile CAS No. 1434127-17-9

3-Chloro-4-cyclopropylbenzonitrile

Cat. No.: B14028484
CAS No.: 1434127-17-9
M. Wt: 177.63 g/mol
InChI Key: OGHSIFXREOPEKL-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a cyclopropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with cyclopropylmagnesium bromide in the presence of a catalyst such as palladium. The reaction typically occurs under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product.

Another method involves the direct chlorination of 4-cyclopropylbenzonitrile using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is carried out at low temperatures to control the regioselectivity and yield of the product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., dichloromethane, ethanol).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: 3-Amino-4-cyclopropylbenzonitrile, 3-Thio-4-cyclopropylbenzonitrile.

    Reduction: 3-Chloro-4-cyclopropylbenzylamine.

    Oxidation: 3-Chloro-4-cyclopropylbenzoic acid.

Scientific Research Applications

3-Chloro-4-cyclopropylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Cyclopropylbenzonitrile: Lacks the chlorine atom, affecting its reactivity and interactions.

    3-Chloro-4-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropyl group, altering its electronic properties.

Uniqueness

3-Chloro-4-cyclopropylbenzonitrile is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

1434127-17-9

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

3-chloro-4-cyclopropylbenzonitrile

InChI

InChI=1S/C10H8ClN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3H2

InChI Key

OGHSIFXREOPEKL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C#N)Cl

Origin of Product

United States

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